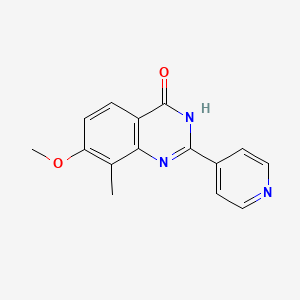
7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one typically involves the reaction of anthranilic acid derivatives with amides, leading to the formation of 4-oxo-3,4-dihydroquinazolines . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazolines with diverse biological activities .
Applications De Recherche Scientifique
7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation . The pathways involved in this mechanism include the inhibition of signal transduction processes that are essential for cancer cell survival and division.
Comparaison Avec Des Composés Similaires
Similar Compounds
4- (4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial cell growth (VEGF) receptor tyrosine kinase (RTK) and epidermal growth factor receptor (EGFR).
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine: A selective and potent inhibitor of EGFR with anticancer activity against the MCF-7 cell line.
Uniqueness
7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one stands out due to its unique combination of a methoxy group and a pyridinyl moiety, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
922520-26-1 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
7-methoxy-8-methyl-2-pyridin-4-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O2/c1-9-12(20-2)4-3-11-13(9)17-14(18-15(11)19)10-5-7-16-8-6-10/h3-8H,1-2H3,(H,17,18,19) |
Clé InChI |
UTGFUAQJGQSIIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















